molecular formula C9H7N3S B2400556 2-Cyano-3-pyridin-3-yl-thioacrylamide CAS No. 109628-96-8

2-Cyano-3-pyridin-3-yl-thioacrylamide

Cat. No.: B2400556
CAS No.: 109628-96-8
M. Wt: 189.24
InChI Key: PNSDADFWVJVLIG-XBXARRHUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-pyridin-3-yl-thioacrylamide typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting pyridine-3-carbaldehyde with cyanoacetamide in the presence of a base such as piperidine . The reaction is usually conducted in an organic solvent like ethanol under reflux conditions for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-pyridin-3-yl-thioacrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Cyano-3-pyridin-3-yl-thioacrylamide involves its interaction with biological molecules such as DNA and proteins. The compound can bind to DNA, causing cleavage and potentially leading to cell death. This activity is often enhanced by irradiation, which generates reactive oxygen species that further damage cellular components . The molecular targets include DNA and proteins involved in cellular replication and repair pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

(E)-2-cyano-3-pyridin-3-ylprop-2-enethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S/c10-5-8(9(11)13)4-7-2-1-3-12-6-7/h1-4,6H,(H2,11,13)/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSDADFWVJVLIG-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C(C#N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C(\C#N)/C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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